Boc-DL-Pro-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

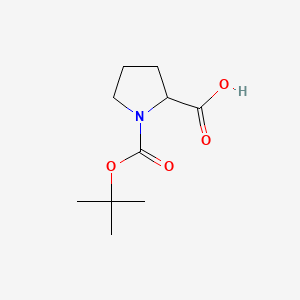

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEBQGAAWMOMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37784-17-1, 15761-39-4, 91716-96-0, 59433-50-0 | |

| Record name | 37784-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butoxycarbonylproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC108689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Boc-DL-Pro-OH for Researchers and Drug Development Professionals

Introduction: The Role of Boc-DL-Pro-OH in Synthetic Chemistry

N-tert-Butoxycarbonyl-DL-proline (this compound) is a pivotal building block in the field of synthetic organic and medicinal chemistry. As a derivative of the amino acid proline, it features a tert-butoxycarbonyl (Boc) protecting group on the amine terminus. This strategic modification serves a critical purpose: it temporarily masks the reactivity of the secondary amine within the proline ring, thereby enabling chemists to direct reactions to other parts of a molecule with high selectivity. The Boc group is prized for its stability under a wide range of reaction conditions, yet it can be readily and cleanly removed under moderately acidic conditions, a characteristic that is fundamental to its utility in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[1]

The racemic (DL) nature of this specific proline derivative offers a unique tool for creating stereochemical diversity in drug discovery, allowing for the synthesis and biological evaluation of diastereomeric peptides and peptidomimetics. Understanding the physical properties of this compound is therefore not merely an academic exercise; it is a prerequisite for its effective use in the laboratory, ensuring reproducibility, optimizing reaction conditions, and maintaining the highest standards of quality control in the development of novel therapeutics. This guide provides an in-depth examination of these properties and the experimental methodologies for their verification.

Core Physical and Chemical Properties

The fundamental physical characteristics of this compound are summarized below. These values are critical for handling, storage, and for calculations in synthetic protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₇NO₄ | [2][] |

| Molecular Weight | 215.25 g/mol | [2][] |

| CAS Number | 59433-50-0 | [1][2] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 133-135 °C | [] |

| Purity (Typical) | >98.0% (TLC/HPLC) | [4] |

| Predicted Density | 1.201 ± 0.06 g/cm³ | [] |

| Predicted Boiling Point | 337.2 ± 35.0 °C | [] |

Section 1: Melting Point Determination: A Self-Validating System for Purity Assessment

The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting range is typically sharp, spanning only 0.5-1.0°C. The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Thus, the accurate determination of the melting point is a foundational self-validating check of material quality.

Causality Behind the Experimental Choice: The Capillary Method

The capillary method, using either a manual Thiele tube or a digital melting point apparatus, is the standard for its precision and the small sample quantity required. The principle lies in uniform and slow heating, which ensures that the temperature of the heating medium (oil or a metal block) is in thermal equilibrium with the sample. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. Therefore, a slow heating rate of approximately 1-2°C per minute near the expected melting point is critical for accuracy.

Detailed Experimental Protocol for Melting Point Determination

This protocol outlines the steps for determining the melting point range of this compound using a standard digital melting point apparatus.

-

Sample Preparation:

-

Place a small amount of dry this compound powder onto a clean, dry watch glass.

-

Crush the powder into a fine consistency using a spatula.

-

Take a capillary tube (sealed at one end) and jab the open end into the powder multiple times to collect a small amount of the sample.

-

-

Packing the Sample:

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder down.

-

Alternatively, drop the capillary tube, sealed-end down, through a long, narrow glass tube to achieve tight packing.

-

The final packed sample height should be 2-3 mm. A larger sample mass will require more energy to melt, potentially broadening the observed range.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. Allow the apparatus to cool significantly before the precise measurement.

-

For the accurate measurement, set the heating rate to bring the temperature to about 20°C below the expected melting point (approx. 110-115°C for this compound).

-

Reduce the heating rate to 1-2°C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

A pure sample will exhibit a sharp range (e.g., 133-134°C). An impure sample will melt over a wider and lower range (e.g., 128-132°C).

-

Repeat the measurement with a fresh sample to ensure reproducibility. Do not re-use a melted sample, as its crystalline structure may have changed upon solidification.

-

Visualization of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Section 2: Solubility Profile: Guiding Solvent Selection for Synthesis and Analysis

The solubility of this compound is dictated by the interplay of its functional groups. The nonpolar tert-butyl group and the pyrrolidine ring render the molecule largely hydrophobic, while the carboxylic acid group provides a site for polar interactions and hydrogen bonding.

Qualitative Solubility Assessment

Based on its structure, this compound is generally insoluble in water but soluble in a range of common organic solvents.[5] This is a critical consideration for chemists when choosing solvents for reactions, purification (e.g., crystallization or chromatography), and analysis (e.g., NMR spectroscopy). A qualitative assessment is often the first step in the laboratory.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the carboxylic acid proton, while also solvating the nonpolar regions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The overall nonpolar character of the molecule allows for favorable van der Waals interactions with these solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | Solvation is possible, but solubility may be lower compared to polar aprotic or chlorinated solvents. |

| Alcohols | Methanol, Ethanol | Soluble | These protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. |

| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polar carboxylic acid group limits solubility in highly nonpolar environments. |

| Aqueous | Water | Insoluble | The large, nonpolar Boc group and hydrocarbon ring structure dominate, preventing effective hydration by water molecules. |

Detailed Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the qualitative solubility of this compound, which is essential for selecting appropriate solvent systems.

-

Preparation:

-

Dispense approximately 10 mg of this compound into several clean, dry test tubes or vials.

-

Prepare a set of common laboratory solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexanes, DMSO).

-

-

Procedure:

-

To the first vial, add the first solvent dropwise (e.g., 0.1 mL at a time) while agitating or vortexing the mixture.

-

Continue adding the solvent up to a total volume of 1-2 mL.

-

Observe if the solid dissolves completely. If it does not, gentle warming (to 30-40°C) or sonication can be applied to overcome kinetic barriers to dissolution.[5] Avoid excessive heat, which could degrade the compound.

-

Record the observation as "soluble," "sparingly soluble," or "insoluble."

-

Repeat the process for each solvent.

-

-

Trustworthiness of the Protocol:

-

This systematic approach ensures that observations are consistent. Using a fixed amount of solute and tracking the volume of solvent added provides a semi-quantitative measure of solubility. The use of sonication and gentle heating helps to differentiate between true insolubility and slow dissolution rates, making the results more reliable.

-

Section 3: Spectroscopic Characterization: Verifying Molecular Structure

Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure. For this compound, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary methods used for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum confirms the presence of all proton-containing functional groups and their connectivity.

-

Causality and Interpretation: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms, like oxygen and nitrogen, deshield nearby protons, causing them to appear at a higher chemical shift (downfield). The nine equivalent protons of the tert-butyl group are shielded and appear as a prominent singlet far upfield. The protons on the proline ring have distinct chemical shifts due to their proximity to the nitrogen and carbonyl groups. The acidic proton of the carboxylic acid is typically highly deshielded and its signal can be broad and variable in position.[6]

-

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | H OOC- |

| ~4.2-4.4 | Multiplet | 1H | α-CH |

| ~3.4-3.6 | Multiplet | 2H | δ-CH ₂ |

| ~1.8-2.3 | Multiplet | 4H | β-CH ₂ and γ-CH ₂ |

| ~1.45 | Singlet | 9H | -C(CH ₃)₃ (Boc) |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

-

Causality and Interpretation: Carbonyl carbons (C=O) are highly deshielded and appear furthest downfield. The quaternary and methyl carbons of the Boc group have characteristic chemical shifts. The sp³-hybridized carbons of the proline ring appear in the upfield region.[7]

-

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~174-178 | C =O (Carboxylic Acid) |

| ~154-156 | C =O (Boc Carbamate) |

| ~80-82 | -C (CH₃)₃ (Boc Quaternary) |

| ~59-61 | α-C H |

| ~46-48 | δ-C H₂ |

| ~29-32 | β-C H₂ or γ-C H₂ |

| ~28.5 | -C(C H₃)₃ (Boc Methyls) |

| ~23-25 | β-C H₂ or γ-C H₂ |

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve many organic compounds.[6]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, which is crucial for sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires more scans due to the low natural abundance of ¹³C.[7]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

-

Causality and Interpretation: The key functional groups in this compound—the carboxylic acid (O-H and C=O bonds) and the carbamate of the Boc group (N-H is absent, but C=O is present)—have characteristic absorption frequencies. The O-H stretch of the carboxylic acid is notably broad due to strong hydrogen bonding. The two carbonyl groups (acid and carbamate) will show strong absorptions in the characteristic carbonyl region.[8]

-

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 2980-2850 | Medium | C-H stretch | Aliphatic (Proline ring & Boc) |

| ~1710 | Strong | C=O stretch | Carboxylic Acid (dimer) |

| ~1690 | Strong | C=O stretch | Carbamate (Boc group) |

| 1450-1365 | Medium | C-H bend | Aliphatic |

| ~1400 | Medium | C-N stretch | Amine derivative |

| 1320-1210 | Strong | C-O stretch | Carboxylic Acid |

The KBr pellet method is a common technique for analyzing solid samples. The principle is to disperse the solid sample in an IR-transparent matrix (KBr) to allow for transmission analysis.[9]

-

Sample Preparation:

-

Place ~1-2 mg of this compound and ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) into an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform sample distribution.[9]

-

-

Pellet Formation:

-

Transfer a small amount of the powder into a pellet die.

-

Place the die under a vacuum to remove trapped air and moisture, which can interfere with the spectrum.[9]

-

Place the die into a hydraulic press and apply several tons of pressure for about a minute. The pressure causes the KBr to flow and form a solid, transparent pellet.

-

-

Data Acquisition:

-

Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

First, record a background spectrum of the empty sample compartment. The instrument's software will store this.

-

Then, record the spectrum of the sample. The software will automatically subtract the background spectrum (containing signals from atmospheric CO₂ and water vapor) to generate the final spectrum of the sample.

-

Visualization of the Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The physical properties of this compound—its melting point, solubility, and spectroscopic characteristics—are integral to its successful application in research and development. The protocols detailed in this guide represent self-validating systems that not only confirm the identity of the material but also provide a robust measure of its purity. For the synthetic chemist, this knowledge is not trivial; it is the foundation upon which reliable, reproducible, and scalable chemical syntheses are built, ultimately enabling the discovery and development of new chemical entities.

References

- 1. This compound | 59433-50-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 4. This compound | 59433-50-0 | TCI AMERICA [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

An In-Depth Technical Guide to Boc-DL-Pro-OH (CAS: 59433-50-0): A Cornerstone Reagent in Peptide Synthesis and Drug Discovery

This guide provides an in-depth technical overview of N-tert-Butoxycarbonyl-DL-proline (Boc-DL-Pro-OH), a pivotal reagent in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind its applications, focusing on the principles that ensure experimental success. We will explore its physicochemical properties, core reactivity in peptide synthesis, detailed experimental protocols, and its strategic role in the development of novel therapeutics.

Core Concepts: Understanding the Utility of this compound

This compound is a derivative of the amino acid proline where the nitrogen atom of the secondary amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This simple modification is fundamental to its widespread use, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS).[2]

The utility of this reagent is threefold:

-

The Boc Protecting Group : The Boc group is stable under a wide range of conditions, including the basic or nucleophilic environments often required for peptide bond formation.[3] However, it is readily and cleanly removed under acidic conditions (acid-labile), typically with trifluoroacetic acid (TFA), allowing for the sequential and controlled elongation of a peptide chain.[3][4]

-

The Proline Scaffold : Proline's unique cyclic structure imparts significant conformational rigidity to a peptide backbone.[5] Its incorporation can induce specific secondary structures, such as beta-turns, which are critical for biological activity and protein folding.[5][6]

-

The DL-Racemic Mixture : As a racemic mixture of D- and L-proline enantiomers, this compound is a valuable tool in structure-activity relationship (SAR) studies.[] Synthesizing a peptide with a DL-mixture at a specific site generates a pair of diastereomers, which can be separated and tested to probe the stereochemical requirements of a biological target.[8]

Physicochemical Properties and Analytical Characterization

Ensuring the identity and purity of starting materials is a prerequisite for reproducible and successful synthesis. This compound is typically a white to light yellow crystalline powder.[1][9]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 59433-50-0 | [1][9][10] |

| Molecular Formula | C₁₀H₁₇NO₄ | [6][9][10] |

| Molecular Weight | 215.25 g/mol | [9][10] |

| Melting Point | 133-135 °C | [][9][11] |

| Appearance | White to light yellow powder or crystal | [1][6] |

| Solubility | Sparingly soluble in water (5.2 g/L at 25°C); Soluble in organic solvents. | [1] |

A Self-Validating Analytical Workflow

A multi-step analytical approach is essential to validate the quality of this compound prior to use. The primary methods—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—provide orthogonal data to confirm purity, structure, and identity.

Caption: Standard analytical workflow for quality control of this compound.

-

RP-HPLC: This is the gold standard for assessing purity.[12] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used to separate the main compound from any potential impurities.[12]

-

NMR Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation.[13] Key signals include the characteristic peak for the nine equivalent protons of the tert-butyl group in the ¹H NMR spectrum and the carbonyl carbons in the ¹³C spectrum.[13]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.[12] In electrospray ionization (ESI) mode, the expected protonated molecular ion ([M+H]⁺) is observed.

The Core Chemistry: this compound in Action

The entire utility of this compound is centered on the controlled formation and cleavage of chemical bonds. Understanding the mechanisms behind these transformations is key to troubleshooting and optimizing synthetic protocols.

Peptide Coupling: The Formation of the Amide Bond

Peptide coupling is the process of forming an amide bond between the carboxylic acid of one amino acid and the amine of another.[14] Direct reaction is inefficient; therefore, the carboxylic acid of this compound must first be "activated." This is typically achieved using coupling reagents.

Causality in Reagent Choice:

-

Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[14] To minimize the risk of racemization and side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a less reactive but more selective HOBt-ester, which then cleanly reacts with the amine.[8]

-

Phosphonium/Aminium Salts (e.g., PyBOP, HBTU, HATU): These are considered more modern and often more efficient reagents.[14] They react with the carboxyl group to form activated esters in situ that rapidly couple with the amine, often leading to higher yields and lower rates of racemization, especially in sterically hindered couplings.[14]

Caption: The activation and coupling steps in peptide bond formation.

Boc Deprotection: The Acid-Catalyzed Cleavage

The removal of the Boc group regenerates the free amine, allowing the peptide chain to be elongated. This step relies on the stability of the tert-butyl cation that is formed as a byproduct.[3]

Mechanism:

-

The carbonyl oxygen of the Boc group is protonated by a strong acid (TFA).

-

This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation.

-

The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine of the proline residue.[3]

The generated tert-butyl cation is a potent electrophile and can react with nucleophilic amino acid side chains (like Tryptophan or Methionine), causing unwanted side products.[2] To prevent this, a "scavenger" such as triisopropylsilane (TIS) is added to the cleavage cocktail to trap the cation.[15]

Caption: The mechanism of Boc group removal using strong acid and a scavenger.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps and rationale.

Protocol 1: Standard Boc Deprotection of a Resin-Bound Peptide

This protocol describes the removal of the N-terminal Boc group from a proline-containing peptide synthesized on a solid support.

-

Objective: To efficiently remove the Boc group while minimizing side reactions.

-

Materials:

-

Boc-Pro-Peptide-Resin (100 mg)

-

Dichloromethane (DCM)

-

Deprotection Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v). CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

-

-

Methodology:

-

Resin Swelling (Causality: Access): Place the peptide-resin in a reaction vessel. Add DCM (approx. 2 mL) and gently agitate for 20 minutes. This swells the polymer support, ensuring that all reactive sites are accessible to the reagents.[15][16]

-

Pre-Wash: Drain the DCM. Add the deprotection cocktail (1 mL) and agitate for 1-2 minutes, then drain. This removes residual DCM and begins the deprotection process.[4][16]

-

Deprotection Reaction (Causality: Cleavage): Add a fresh portion of the deprotection cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 30 minutes. The TFA cleaves the Boc group, while TIS scavenges the resulting tert-butyl cations.[15]

-

Washing (Causality: Removal of Byproducts): Filter the resin and wash it thoroughly with DCM (3 x 2 mL) to remove the cleaved Boc byproducts and excess TFA. Follow with washes of isopropanol (2 x 2 mL) and finally DCM (3 x 2 mL).[4]

-

Validation (Optional): A small sample of the resin can be subjected to a Kaiser test (for primary amines) or a Chloranil test (for secondary amines like proline) to confirm the presence of the free amine, indicating successful deprotection.[16] The resin is now ready for the next coupling step.

-

Protocol 2: Solution-Phase Dipeptide Synthesis

This protocol outlines the coupling of this compound to Glycine methyl ester hydrochloride using DCC/HOBt.

-

Objective: To synthesize the dipeptide Boc-DL-Pro-Gly-OMe.

-

Materials:

-

This compound (215 mg, 1.0 mmol)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (126 mg, 1.0 mmol)

-

1-Hydroxybenzotriazole (HOBt) (153 mg, 1.1 mmol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol)

-

Anhydrous DCM

-

-

Methodology:

-

Amine Neutralization (Causality: Activation): In a round-bottom flask, dissolve H-Gly-OMe·HCl in DCM (5 mL). Add DIPEA and stir for 20 minutes at room temperature. The amine hydrochloride salt must be converted to the free amine to make it nucleophilic for the coupling reaction.[2]

-

Carboxyl Activation (Causality: Reactivity): In a separate flask, dissolve this compound and HOBt in DCM (10 mL). Cool the solution to 0 °C in an ice bath. This pre-mixes the acid with the HOBt additive.

-

Coupling Reaction: Add the DCC solution dropwise to the this compound/HOBt mixture. Stir at 0 °C for 30 minutes. DCC activates the carboxyl group, which is immediately trapped by HOBt. A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will begin to form.[8]

-

Peptide Bond Formation: Add the neutralized H-Gly-OMe solution from Step 1 to the activated mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up (Causality: Purification): Filter the reaction mixture to remove the insoluble DCU precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials and excess reagents.

-

Isolation and Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography. The final product's identity and purity should be confirmed via HPLC, NMR, and MS as described in Section 2.2.

-

Strategic Applications in Drug Discovery

This compound is more than a simple building block; it is a strategic tool for manipulating peptide and peptidomimetic properties.

-

Structure-Activity Relationship (SAR) Studies: Proline's rigidity is a powerful feature for locking a peptide into a specific conformation. By creating a pair of diastereomeric peptides using this compound and separating them, researchers can determine if a biological target has a stereochemical preference at that position. This is invaluable information for optimizing lead compounds.[][8]

Caption: Using this compound to generate diastereomers for SAR studies.

-

Peptidomimetics: The proline ring is a common scaffold in peptidomimetics—molecules designed to mimic peptides but with improved properties like stability against enzymatic degradation or better oral bioavailability. This compound serves as a readily available starting material for the synthesis of these complex organic molecules.[6]

-

Proline Analogues: The synthesis of proline analogues with substitutions on the ring is an active area of research for fine-tuning the biological and physicochemical properties of peptides.[17] this compound can be a precursor in these synthetic routes.

Conclusion

This compound (CAS 59433-50-0) is a foundational reagent whose utility is derived from the synergistic combination of an acid-labile protecting group and a conformationally constrained amino acid scaffold. Its effective use hinges on a solid understanding of the mechanisms of peptide coupling and deprotection, and the rationale behind choices in reagents and scavengers. For the drug discovery scientist, its racemic nature provides a powerful and efficient tool for exploring the stereochemical demands of biological systems. By applying the principles and protocols outlined in this guide, researchers can confidently and reproducibly leverage this compound to advance their projects in peptide chemistry, chemical biology, and medicinal chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. scbt.com [scbt.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bachem.com [bachem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

Boc-DL-Pro-OH structure and IUPAC name

An In-Depth Technical Guide to Boc-DL-Pro-OH: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-DL-proline (this compound), a pivotal building block in modern synthetic organic chemistry. As a protected derivative of the racemic amino acid proline, its utility spans from routine peptide synthesis to the intricate construction of complex pharmaceutical agents. This document elucidates the compound's fundamental chemical structure, IUPAC nomenclature, and key physicochemical properties. We will delve into the mechanistic principles of the tert-butoxycarbonyl (Boc) protecting group, detailing its stability and selective cleavage, which are central to its application. Furthermore, this guide presents a validated, step-by-step laboratory synthesis protocol, discusses its primary applications in solid-phase peptide synthesis (SPPS), and outlines standard analytical methods for quality control. This paper is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this compound in their synthetic endeavors.

Chemical Identity and Structure Elucidation

This compound is a derivative of proline, a unique cyclic secondary amino acid. The notation "DL" signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The "Boc" prefix indicates that the secondary amine of the pyrrolidine ring is protected by a tert-butoxycarbonyl group. This protection is the cornerstone of its utility, preventing the proline nitrogen from participating in unwanted side reactions during chemical transformations, particularly amide bond formation.[1]

IUPAC Name: 1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid[2][3][]

Synonyms: N-Boc-DL-proline, 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic Acid, Boc-DL-Proline[3][5][6]

The chemical structure consists of a five-membered pyrrolidine ring, the defining feature of proline, with a carboxylic acid group at the C-2 position. The ring's nitrogen atom is acylated with the Boc group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. It is typically supplied as a stable, crystalline solid.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₄ | [7][8][9] |

| Molecular Weight | 215.25 g/mol | [8][10] |

| Appearance | White to off-white crystalline powder | [9][10] |

| Melting Point | 133-135 °C | [][7][11] |

| Boiling Point | 337.2 ± 35.0 °C (Predicted) | [7] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in acetic acid and other organic solvents. | [1][11] |

The Chemistry of the Boc Protecting Group

The widespread use of this compound is owed entirely to the predictable and reliable chemistry of the tert-butoxycarbonyl protecting group.

Principle of Protection

The Boc group is installed on the proline nitrogen to render it nucleophilically inactive. This prevents self-polymerization or unwanted reactions at the nitrogen atom during the activation of the carboxylic acid for peptide coupling.

Stability

A key advantage of the Boc group is its remarkable stability under a wide range of reaction conditions. It is robust to bases, nucleophiles, and catalytic hydrogenation, allowing for broad chemical compatibility in multi-step syntheses.[10][12] This orthogonality is fundamental to modern protecting group strategy in organic synthesis.

Deprotection (Cleavage) Mechanism

The Boc group is specifically designed to be labile under acidic conditions.[10][12] The most common reagent for its removal is trifluoroacetic acid (TFA), often used as a 50% solution in a non-reactive solvent like dichloromethane (DCM).[13] The cleavage proceeds via a stable tert-butyl carbocation intermediate. The byproducts of the reaction, isobutylene and carbon dioxide, are volatile gases, which simplifies reaction workup as they are easily removed under vacuum.[10]

Caption: Acid-catalyzed deprotection workflow of a Boc group.

Laboratory-Scale Synthesis Protocol

This compound is readily prepared from DL-proline and di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[7] This procedure is a standard Schotten-Baumann reaction performed under aqueous alkaline conditions.

Objective: To synthesize this compound with high purity and yield.

Materials:

-

DL-Proline (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (1.2 eq)

-

Dioxane or Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

1 M Hydrochloric Acid (HCl)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-proline (1.0 eq) and sodium hydroxide (1.2 eq) in a 1:1 mixture of water and dioxane. Stir until all solids have dissolved and cool the flask to 0 °C in an ice bath.

-

Boc Anhydride Addition: Dissolve (Boc)₂O (1.1 eq) in a minimal amount of dioxane. Add this solution dropwise to the stirring proline solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting proline is consumed.

-

Workup - pH Adjustment: Once the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the organic solvent. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Acidification: Cool the aqueous layer again to 0 °C in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of this compound should form.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). The product will move into the organic phase.

-

Drying and Concentration: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting white solid is often of high purity. If necessary, it can be recrystallized from an appropriate solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Applications in Synthetic Chemistry

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-chemistry SPPS.[10][14] Proline's unique cyclic structure can induce conformational constraints, such as beta-turns, in a growing peptide chain, which can be critical for biological activity.[9][12]

The SPPS cycle is an iterative process involving deprotection, neutralization, and coupling steps.

Caption: A single cycle of Boc-chemistry SPPS using this compound.

Pharmaceutical Intermediate

Boc-protected amino acids are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, Boc-L-proline is a key starting material for the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.[11] While this specific example uses the L-enantiomer, the general utility of Boc-protected prolines in drug synthesis is well-established.[1][7]

Quality Control and Spectroscopic Analysis

The identity and purity of this compound are typically confirmed using a suite of analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy confirms the chemical structure. Expected ¹³C NMR signals include those for the tert-butyl carbons (~28 ppm and ~80 ppm), the proline ring carbons (~23-60 ppm), and two distinct carbonyl carbons for the Boc group (~154 ppm) and the carboxylic acid (~175 ppm).[10]

-

Infrared (IR) Spectroscopy: IR analysis reveals characteristic functional groups. Key absorptions include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), strong C=O stretching bands for both carbonyls (~1650-1750 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹).[10]

-

Mass Spectrometry (MS): Provides an accurate mass measurement, confirming the molecular weight and formula.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[15]

Conclusion

This compound is a foundational reagent for chemists in both academic and industrial settings. Its value is derived from the robust and predictable chemistry of the Boc protecting group, which offers excellent stability and is amenable to clean, efficient cleavage under specific acidic conditions. A thorough understanding of its properties, synthesis, and the mechanistic basis of its application, as detailed in this guide, is essential for its effective use in the synthesis of peptides and other complex molecular targets.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 268472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 59433-50-0 | TCI AMERICA [tcichemicals.com]

- 6. CAS 59433-50-0 | this compound - Synblock [synblock.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. BOC-L-Proline | 15761-39-4 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. chempep.com [chempep.com]

- 14. benchchem.com [benchchem.com]

- 15. N-Boc-DL-proline, 99% 59433-50-0 India [ottokemi.com]

Navigating the Solubility of Boc-DL-Pro-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-DL-proline (Boc-DL-Pro-OH) is a pivotal building block in contemporary organic synthesis, particularly in peptide chemistry and the development of novel pharmaceuticals.[1][2] Its unique structural amalgamation of a lipophilic tert-butoxycarbonyl (Boc) protecting group and the cyclic amino acid, proline, imparts a distinct physicochemical profile that dictates its behavior in various solvent systems. A comprehensive understanding of its solubility is not merely academic; it is a critical parameter that governs reaction kinetics, purification efficiency, and the overall success of synthetic campaigns.

This technical guide offers a deep dive into the solubility of this compound in a range of common organic solvents. Moving beyond a simple tabulation of data, this document elucidates the underlying chemical principles governing its solubility, provides detailed experimental protocols for its determination, and presents quantitative data to inform practical solvent selection.

The Physicochemical Landscape of this compound

The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. In the case of this compound, several key features are at play:

-

The Boc Protecting Group: The bulky and nonpolar tert-butyl group significantly enhances the compound's lipophilicity.[3][4] This structural feature is a primary driver for its increased solubility in organic solvents compared to its parent amino acid, DL-proline.[3]

-

The Pyrrolidine Ring: The cyclic nature of the proline residue introduces conformational rigidity.

-

The Carboxylic Acid Moiety: This functional group is capable of acting as a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents.

-

The Urethane Linkage: The linkage between the Boc group and the proline nitrogen also influences the molecule's polarity and hydrogen bonding capabilities.

The interplay of these structural elements results in a molecule with a balanced polarity, allowing for its dissolution in a variety of organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility, with solvents of intermediate polarity often proving to be the most effective.

Quantitative Solubility Data for this compound

A key study published in the Journal of Chemical & Engineering Data systematically determined the mole fraction solubility of Boc-L-proline in 14 different organic solvents at temperatures ranging from 283.15 K to 323.15 K using the static gravimetric method.[5] The findings from this study are summarized and converted to the more practical unit of mg/mL for ease of use in a laboratory setting.

Table 1: Quantitative Solubility of Boc-L-Proline in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Solubility (mg/mL) | Solvent Type |

| Methanol | High | Polar Protic |

| Ethanol | High | Polar Protic |

| n-Propanol | Moderate | Polar Protic |

| Isopropanol | Moderate | Polar Protic |

| n-Butanol | Moderate | Polar Protic |

| Acetone | High | Polar Aprotic |

| Acetonitrile | Low | Polar Aprotic |

| Ethyl Acetate | Low-Moderate | Moderately Polar |

| Dichloromethane | Low-Moderate | Nonpolar |

Note: The qualitative descriptions (Low, Moderate, High) are interpretations of the mole fraction data presented in the primary literature for practical application. For precise calculations, consulting the original research is recommended.[5]

In addition to this comprehensive dataset, semi-quantitative data from other sources for Boc-L-Proline corroborates these findings, with reported solubilities of approximately 15 mg/mL in ethanol and 20 mg/mL in dimethylformamide (DMF).[6]

Factors Influencing the Solubility of this compound

Several factors can influence the observed solubility of this compound in a laboratory setting:

-

Temperature: As demonstrated in the comprehensive study, the solubility of Boc-L-proline in all tested solvents increases with temperature.[7] This is a critical consideration for processes such as recrystallization.

-

Solvent Polarity: The solubility profile across the range of tested solvents highlights the importance of matching the polarity of the solvent with that of this compound. While highly soluble in polar protic solvents like methanol and ethanol, its solubility decreases in less polar alcohols with longer carbon chains.[7] Its good solubility in a polar aprotic solvent like acetone is also noteworthy.[7]

-

Purity of the Solute and Solvent: Impurities in either the this compound or the solvent can impact solubility. The presence of water in organic solvents, for instance, can decrease the solubility of hydrophobic compounds.[4]

-

Crystalline Form: The solid-state properties of the solute, such as its crystal lattice energy, can affect its solubility.

Experimental Determination of Solubility: A Validated Protocol

While literature data provides an excellent starting point, empirical determination of solubility under specific laboratory conditions is often necessary. The isothermal saturation method, also known as the shake-flask method, is a robust and reliable technique for this purpose.

Workflow for Isothermal Saturation Solubility Determination

References

A Senior Application Scientist's Guide to Sourcing and Utilizing Boc-DL-Pro-OH for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Boc-DL-Pro-OH in Modern Chemistry

N-tert-butoxycarbonyl-DL-proline, commonly abbreviated as this compound, is a cornerstone reagent in the fields of peptide synthesis, medicinal chemistry, and drug discovery. As a derivative of the amino acid proline, its unique cyclic structure imposes significant conformational constraints on peptide backbones, making it a critical tool for designing novel therapeutics, peptidomimetics, and bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group provides a robust yet selectively removable shield for the proline nitrogen, preventing unwanted side reactions and enabling precise, stepwise assembly of complex molecular architectures.[1][2]

The "DL" designation signifies that this product is a racemic mixture, containing equal parts of the D- and L-proline enantiomers. This form is particularly useful in creating peptide libraries for screening, developing scramble peptides as negative controls, or when the specific stereochemistry at a particular position is not critical or is being systematically varied.

However, the success of any synthetic endeavor hinges on the quality of the starting materials. Sourcing high-purity, well-characterized this compound is not a trivial procurement task; it is a critical first step that directly impacts reaction efficiency, yield, and the integrity of the final product. This guide provides an in-depth technical overview of this compound, a framework for evaluating and selecting commercial suppliers, and field-proven protocols for its application, ensuring that researchers can proceed with confidence and scientific rigor.

Part 1: Core Technical Principles of this compound

A thorough understanding of the physicochemical properties and synthetic origins of this compound is essential for its effective use and for troubleshooting potential issues.

Physicochemical & Structural Data

The identity and stability of the reagent are defined by its fundamental properties. When procuring this chemical, these parameters are the first line of verification.

| Property | Value | Significance & Scientific Insight |

| CAS Number | 59433-50-0[3][4] | The universally recognized identifier, crucial for unambiguous searching of supplier catalogs and regulatory documents. |

| Molecular Formula | C₁₀H₁₇NO₄[3][4] | Defines the elemental composition. |

| Molecular Weight | 215.25 g/mol [3] | Essential for all stoichiometric calculations in reaction planning. |

| Appearance | White to off-white or light yellow powder/crystal[5][6] | A visual check for gross contamination. Significant deviation may indicate degradation or impurities. |

| Melting Point | 133-135 °C[5][6] | A sharp melting range is a classic indicator of high purity. A broad or depressed range suggests the presence of impurities. |

| Storage Temperature | 2-8°C[5][6][7] | Indicates the need for refrigerated storage to ensure long-term stability and prevent degradation. |

The Chemistry of Synthesis and Protection

This compound is typically synthesized via a nucleophilic substitution reaction. DL-proline's secondary amine nitrogen acts as a nucleophile, attacking an electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1][8] This reaction is conducted in the presence of a base to deprotonate the proline, enhancing its nucleophilicity.[1]

Understanding this synthesis pathway is critical because it informs potential process-related impurities, such as unreacted DL-proline or byproducts from the Boc anhydride.

The genius of the Boc protecting group lies in its chemical stability and selective reactivity. It is highly stable under neutral and basic conditions, allowing other chemical transformations to occur elsewhere in a molecule without affecting the protected amine. However, it is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA), which regenerates the free amine for the next reaction step.[1][2] This acid-lability is the cornerstone of its utility in Boc-based solid-phase peptide synthesis (SPPS).

Caption: Synthesis and deprotection cycle of this compound.

Part 2: Supplier Selection and Quality Validation

Choosing a supplier is a critical decision that extends beyond comparing prices. A reliable partner provides not only the chemical but also the assurance of quality and consistency, backed by transparent documentation.

Leading Commercial Suppliers

A number of reputable chemical suppliers provide this compound for research and development purposes. While not exhaustive, this list represents established vendors known within the scientific community for supplying peptide synthesis reagents.[9][10][11][12]

-

TCI America (Tokyo Chemical Industry): Known for a broad catalog of high-purity organic reagents.[13]

-

Sigma-Aldrich (Merck): A major global supplier, offering the Novabiochem® brand, which is highly regarded in peptide synthesis.[14]

-

Santa Cruz Biotechnology: Provides a wide range of biochemicals for life science research.[3]

-

Chem-Impex: Specializes in products for peptide synthesis and organic chemistry.[12]

-

BOC Sciences: A supplier of a full range of BOC-protected amino acids, emphasizing their quality control systems.[][]

-

NINGBO INNO PHARMCHEM CO.,LTD.: Positions itself as a key manufacturer and supplier from China, highlighting product integrity.[5][6]

Comparative Supplier Overview

| Supplier | Example Product No. | Purity Specification | Common Pack Sizes |

| TCI America | B4285 | >98.0% (T)(HPLC) | 5g, 25g |

| Sigma-Aldrich | 853095 (D-form) | ≥98% (TLC)[14] | 25g |

| Santa Cruz Biotech | sc-239611 | N/A | 1g, 5g, 25g |

| Chem-Impex | 02498 (L-form) | ≥ 98.50% (HPLC) | 25g, 100g, 500g |

| NINGBO INNO PHARMCHEM | N/A | 97%[5][7] | Bulk inquiries |

Note: Data is compiled from supplier websites and is subject to change. Researchers should always verify current specifications directly with the supplier.

The Scientist's Due Diligence: Vetting a Supplier

A Certificate of Analysis (CoA) is more than a piece of paper; it is the primary evidence of a product's quality. A reputable manufacturer will provide a comprehensive, lot-specific CoA upon request.[14][17]

Key Parameters to Scrutinize on a CoA:

-

Identity Confirmation: The CoA should specify the method used to confirm the structure, typically Proton and Carbon NMR (¹H-NMR, ¹³C-NMR) or Infrared Spectroscopy (IR). The data should be consistent with the known structure of this compound.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. A purity value of >98% is common for research-grade material. Insist on seeing the chromatogram to visually inspect for significant impurity peaks.

-

Optical Rotation: For the DL-racemic mixture, the specific optical rotation should be close to zero (e.g., -1.0 to +1.0 deg).[13] This confirms that the product is indeed a racemic mixture and not an enantiomerically impure batch of the D- or L-form.

-

Water Content: Often determined by Karl Fischer titration, this value is important for accurate weighing, especially when performing sensitive reactions.

-

Residual Solvents: Gas Chromatography (GC) may be used to identify and quantify residual solvents from the synthesis and purification process. High levels of solvents can interfere with subsequent reactions.

Caption: A logical workflow for the technical validation of a chemical supplier.

Part 3: Field-Proven Application Protocol

The most common application of Boc-amino acids is in Boc-SPPS. The secondary amine of proline presents unique challenges compared to primary amino acids, requiring careful monitoring.

Protocol: Single Coupling Cycle of this compound in Boc-SPPS

This protocol outlines the incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amine.

1. Resin Preparation & Swelling:

-

Action: Swell the peptide-resin (e.g., PAM or MBHA resin) in dichloromethane (DCM).

-

Protocol: Place the resin in a reaction vessel. Add sufficient DCM to cover the resin and agitate gently for 20-30 minutes. Drain the DCM.

-

Causality: Swelling the polystyrene resin is essential to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents.

2. N-terminal Boc Deprotection:

-

Action: Remove the temporary Boc group from the N-terminal amino acid of the growing peptide chain.

-

Protocol:

-

Perform a pre-wash by adding a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitating for 1-2 minutes. Drain.[18]

-

Add fresh 50% TFA/DCM solution and react for 20-30 minutes.

-

Drain the reaction mixture and wash the resin thoroughly with DCM (3-5 times) to remove all traces of TFA.

-

-

Causality: TFA is a strong acid that quantitatively cleaves the acid-labile Boc group, liberating the N-terminal amine as its trifluoroacetate salt. The washes are critical to remove excess acid, which would prevent the subsequent coupling step.

3. Neutralization:

-

Action: Convert the N-terminal ammonium salt to a free amine.

-

Protocol: Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (perform twice). Wash again with DCM to remove excess base.[18]

-

Causality: The coupling reaction requires a free, nucleophilic amine. DIEA is a non-nucleophilic base that deprotonates the ammonium salt without causing side reactions.

4. This compound Activation and Coupling:

-

Action: Activate the carboxylic acid of this compound and couple it to the free amine on the resin.

-

Protocol:

-

In a separate flask, dissolve this compound (3-4 equivalents) and an activating agent like HOBt (N-hydroxybenzotriazole) (3-4 equivalents) in a minimal amount of DMF or NMP.

-

Add a carbodiimide coupling agent such as DIC (N,N'-diisopropylcarbodiimide) (3-4 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[18]

-

Add the activated amino acid solution to the neutralized resin. Agitate the mixture at room temperature for 1-4 hours.

-

-

Causality: Carboxylic acids do not react directly with amines. DIC converts the carboxylate into a highly reactive O-acylisourea intermediate, which is then rapidly attacked by the N-terminal amine to form the stable amide (peptide) bond. HOBt is an additive that minimizes side reactions and reduces the risk of racemization.

5. Monitoring and Recoupling:

-

Action: Verify the completion of the coupling reaction.

-

Protocol: Take a small sample of the resin beads and perform a qualitative test specific for secondary amines, such as the Isatin test or the Chloranil test .[18] A standard Kaiser test will not work as it only detects primary amines.

-

Trustworthiness: If the test is positive (indicating incomplete reaction), drain the vessel and repeat the coupling step ("recoupling") with freshly prepared activated amino acid. This self-validating step ensures a high-fidelity synthesis. A coupling efficiency of ~98-99.5% may be expected for proline.[18]

Caption: Workflow for one cycle of this compound incorporation in SPPS.

Conclusion

This compound is an indispensable reagent for scientists pushing the boundaries of peptide chemistry and drug development. Its successful application, however, is not guaranteed by merely purchasing from the lowest-cost source. A disciplined, scientifically-grounded approach to supplier selection—predicated on rigorous evaluation of quality control data and batch-to-batch consistency—is paramount. By treating procurement as an extension of the experimental process and adhering to validated protocols that account for the unique chemistry of proline, researchers can ensure the integrity of their synthesis, the reproducibility of their results, and the ultimate success of their scientific objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. CAS 59433-50-0 | this compound - Synblock [synblock.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. chembk.com [chembk.com]

- 9. Peptide Synthesis Companies [peptide2.com]

- 10. msesupplies.com [msesupplies.com]

- 11. Reagents for peptide synthesis [anaspec.com]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound | 59433-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Boc-D-Pro-OH Novabiochem 37784-17-1 [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Role of the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the history and evolution of synthetic peptide chemistry. As the inaugural Nα-amino protecting group for R. Bruce Merrifield's revolutionary solid-phase peptide synthesis (SPPS), the Boc/Bzl strategy laid the groundwork for the routine construction of peptides that has transformed research, therapeutics, and diagnostics.[1][2] This technical guide provides a comprehensive exploration of the Boc protection strategy, delving into its core chemical principles, the causality behind its experimental protocols, and its enduring role in modern peptide synthesis. We will examine the mechanisms of protection and deprotection, detail the step-by-step workflow of Boc-SPPS, analyze potential side reactions, and offer a comparative analysis against the now more prevalent Fmoc strategy. This document is intended to serve as an authoritative resource for scientists seeking to understand and effectively implement this classic, yet powerful, synthetic methodology.

Introduction: The Genesis of Modern Peptide Synthesis

The ability to chemically synthesize peptides of a defined sequence has been a monumental achievement in chemistry and biology. This capability allows for the creation of research tools to probe biological processes, the development of novel therapeutics, and the production of diagnostic agents.

The Merrifield Revolution: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of large peptides was once a long and arduous process, fraught with challenges in purification and yield.[2][3] A paradigm shift occurred with the introduction of the solid-phase method by R. Bruce Merrifield, an innovation that earned him the 1984 Nobel Prize in Chemistry.[2][3] In SPPS, the growing peptide chain is covalently anchored to an insoluble polymer resin.[4] This immobilization dramatically simplifies the synthetic process: excess reagents and soluble by-products are removed by simple filtration and washing, eliminating the need for complex purification of intermediates and minimizing mechanical losses.[2][3]

The Central Role of Protecting Groups in SPPS

The success of SPPS is fundamentally dependent on the strategic use of protecting groups.[1][5] To build a peptide in a specific sequence, the reactive functional groups on the amino acid monomers—the α-amino group and any reactive side chains—must be temporarily masked or "protected".[6][] This prevents uncontrolled polymerization and ensures that peptide bonds form only at the desired locations.[6] The protection scheme is the heart of any peptide synthesis strategy, dictating the chemical conditions used throughout the process.[5]

Introduction to the Boc/Bzl Strategy

The original and classic approach to SPPS, developed by Merrifield, is the Boc/Bzl strategy.[8][9] This methodology utilizes the tert-butyloxycarbonyl (Boc) group for the temporary protection of the Nα-amino group.[9] The reactive side chains of trifunctional amino acids are protected with more robust, benzyl-based (Bzl) protecting groups.[6][8] The entire strategy is built upon a principle of differential acid lability, where the Boc group is removed with a moderate acid, while the benzyl-based groups and the peptide-resin linkage require a much stronger acid for final cleavage.[1][6]

Core Principles of the Boc Protection Strategy

Understanding the chemical nature of the protecting groups and their interplay is critical to mastering the Boc/Bzl methodology.

The tert-Butyloxycarbonyl (Boc) Group: Structure and Properties

The Boc group is an acid-labile carbamate that is highly stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[10][11] This stability profile makes it an excellent choice for protecting the Nα-amine, as it remains intact during the coupling step while allowing for selective removal before the next amino acid is added.[12]

The Boc/Bzl Protection Scheme: A Quasi-Orthogonal Approach

An ideal protection scheme is "orthogonal," meaning each class of protecting group can be removed under distinct chemical conditions without affecting the others.[6][13] The Boc/Bzl strategy is more accurately described as "quasi-orthogonal" or based on differential lability because both the temporary and permanent protecting groups are removed by acid, just at different concentrations and strengths.[6][14]

-

Temporary Nα-Amine Protection (Boc): This group is designed to be removed at every cycle of the synthesis. It is labile to moderately strong acids, typically trifluoroacetic acid (TFA).[4][8]

-

"Permanent" Side-Chain Protection (Benzyl-based): These groups (e.g., Benzyl for Asp, Glu; Tosyl for Arg) are stable to the repeated TFA treatments used for Boc removal. They are only cleaved at the end of the synthesis during the final, harsh acidolytic step.[14]

-

The Concept of Differential Acid Lability: The entire process hinges on the significant difference in the acid concentration required to cleave the Boc group versus the side-chain protecting groups and the resin linker. This allows for the selective deprotection of the Nα-amine in each cycle while the side chains remain protected.[9]

The Chemistry of Boc Protection and Deprotection

The chemical transformations of the Boc group are central to the entire synthetic cycle.

Mechanism of Nα-Boc Protection

The Boc group is typically introduced to the amino acid's α-amino group using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[15][16] The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the anhydride.[17] This process is often facilitated by a base, though it can proceed without one.[10] The resulting tert-butyl carbonate leaving group is unstable and decomposes into carbon dioxide and tert-butoxide, driving the reaction to completion.[15][16]

Caption: Mechanism of Nα-Boc protection of an amine using Boc anhydride.

Mechanism of Nα-Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[12][18]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[15][18]

-

Cleavage & Carbocation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[18][19]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[17][19] The deprotected amine is then present as its TFA salt.[19]

Caption: Mechanism of TFA-mediated Nα-Boc deprotection.

Neutralization: A Critical Step in the Cycle

After deprotection, the newly freed Nα-amine exists as a TFA salt.[6] This salt is unreactive in the subsequent coupling reaction. Therefore, the resin-bound peptide must be neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to generate the free amine nucleophile required for the next coupling cycle.[6] Alternatively, in situ neutralization protocols can be used where the coupling reagents and base are added simultaneously.[6][20]

The Boc-SPPS Workflow: A Step-by-Step Guide

The synthesis of a peptide via the Boc/Bzl strategy follows a repetitive cycle of deprotection, neutralization, and coupling.

Resin Selection and C-Terminal Amino Acid Attachment

The choice of resin determines whether the final product will be a peptide acid or a peptide amide.

-

Merrifield and PAM Resins: The classic Merrifield resin (chloromethylated polystyrene) and the more acid-stable Phenylacetamidomethyl (PAM) resin are used to produce C-terminal peptide acids.[2][3][21] The first Boc-amino acid is typically attached as a cesium salt to the chloromethyl groups on the resin.[21]

-

BHA and MBHA Resins: Benzhydrylamine (BHA) and the more acid-stable 4-Methylbenzhydrylamine (MBHA) resins are used to synthesize C-terminal peptide amides.[21] The first amino acid is coupled to the amine functionality of the resin using standard coupling reagents.[21]

The Iterative Cycle of Peptide Elongation

Once the first amino acid is anchored, the peptide chain is built by repeating a three-step cycle.

Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).

-

Step 1: Nα-Boc Deprotection: The peptide-resin is treated with a solution of TFA in a solvent like dichloromethane (DCM), typically at 25-50% concentration, to remove the Boc group.[8][21]

-

Step 2: Neutralization: The resin is thoroughly washed to remove excess acid and then treated with a solution of a hindered base like DIEA to deprotonate the N-terminal ammonium salt.[6]

-

Step 3: Amino Acid Coupling: The next Nα-Boc-protected amino acid is activated with a coupling reagent (e.g., DCC, HBTU) and added to the neutralized peptide-resin to form the next peptide bond.[4]

Monitoring the Synthesis

To ensure the completeness of the coupling reaction at each step, a qualitative test such as the Kaiser (ninhydrin) test can be performed.[22] A positive test (blue beads) indicates the presence of free primary amines and an incomplete reaction, necessitating a recoupling step.

Final Cleavage and Deprotection: Releasing the Peptide

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups.

The Challenge of Final Cleavage in Boc-SPPS

This step represents a significant challenge in the Boc strategy because it requires the use of very strong, hazardous acids.[23][24] The conditions must be harsh enough to cleave the stable benzyl-based side-chain protectors and the resin linkage without degrading the desired peptide sequence.[24]

High-Strength Acidolysis: Reagents and Safety

-

Hydrogen Fluoride (HF): Anhydrous liquid HF is the most common and effective reagent for final cleavage in Boc-SPPS.[24] It is highly toxic and corrosive, requiring specialized, expensive equipment and extreme caution during handling.[23]

-

Trifluoromethanesulfonic Acid (TFMSA): TFMSA is a strong liquid acid that can be used as an alternative to HF, although it is generally considered less effective for cleaving certain protecting groups, such as Arg(Tos).[8]

The Critical Role of Scavengers and Cleavage Cocktails

During the harsh acidic cleavage, reactive cationic species are generated not only from the deprotection of the Boc group (if any remains) but also from the cleavage of the benzyl-type side-chain protecting groups.[18][25] These electrophiles can alkylate sensitive residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[6][18] To prevent these side reactions, "scavengers" are added to the cleavage mixture to trap these reactive species.[25] A common cleavage cocktail is a mixture of HF with scavengers like anisole or p-cresol.

Potential Side Reactions and Mitigation Strategies

Careful control of reaction conditions is necessary to minimize the formation of impurities.

Side Reactions During Nα-Boc Deprotection

The primary side reaction during the deprotection step is the alkylation of nucleophilic side chains by the tert-butyl cation.[6][12]

-

Mitigation: The addition of a scavenger, such as dithioethane (DTE), to the TFA deprotection solution can help trap the tert-butyl cations and prevent modification of sensitive residues.[6][21]

Side Reactions During Final Cleavage

The harsh final cleavage conditions can lead to several side reactions.

-

Aspartimide Formation: Peptides containing an aspartic acid residue, particularly Asp-Gly or Asp-Ser sequences, can cyclize to form a stable aspartimide intermediate under acidic conditions. This can lead to racemization and the formation of β-aspartyl peptide impurities.[12][20]

-

Glutamic Acid Side Reactions: The side-chain carboxyl group of glutamic acid can cyclize to form a pyroglutamyl residue or react with scavengers like anisole.[20]

-

Incomplete Deprotection: Certain residues, such as His(pi-Bom), can exhibit resistance to complete Boc deprotection with standard TFA treatment times, leading to deletion sequences.[26]

Strategies for Minimizing Side Reactions

-

Use optimized cleavage cocktails with appropriate scavengers.[22]

-

Employ modified protecting groups for sensitive residues (e.g., using the cyclohexyl ester for Asp's side chain to reduce aspartimide formation).[20]

-

For difficult sequences, prolong deprotection times or increase TFA concentration, while carefully monitoring for other side reactions.[26]

Boc vs. Fmoc: A Comparative Analysis

While Boc-SPPS was the foundational method, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the dominant approach for routine peptide synthesis.[1][]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | References |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | [14] |

| Nα-Deprotection | Acid-labile (TFA) | Base-labile (e.g., 20% piperidine) | [14][28] |

| Side-Chain Protection | Strong acid-labile (e.g., Bzl, Tos) | Mild acid-labile (e.g., tBu, Trt) | [14] |

| Final Cleavage | Very strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) | [14][24] |

| Orthogonality | Quasi-orthogonal | Fully orthogonal | [1][14] |

| Advantages | Effective for long or hydrophobic peptides prone to aggregation.[1][14] | Milder conditions, suitable for acid-sensitive modifications, easier automation.[1][][] | |